molecular formula C21H29N5OS B5317729 3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine

3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine

Cat. No. B5317729
M. Wt: 399.6 g/mol
InChI Key: XJIXCPSCHWHJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase) and is used in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine inhibits BTK by binding to its active site and preventing its activation. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell activation and proliferation, resulting in the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. It has been shown to induce apoptosis in cancer cells and suppress the growth of tumors in preclinical studies. This compound has also been shown to have immunomodulatory effects by suppressing the production of cytokines and chemokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine has several advantages for lab experiments, including its potent inhibitory activity against BTK and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the development of 3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine. One direction is to investigate its therapeutic potential in combination with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy in the treatment of cancer. Another direction is to investigate its potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves coupling of 2-aminothiophene-3-carboxylic acid with 4-chloro-2-fluoro-5-nitro-pyrimidine to form 3-(4-chloro-2-fluoro-5-nitrophenyl)-1-thieno[2,3-d]pyrimidin-4-ylamine. This intermediate is then coupled with 1,4-dibromobutane and pyrrolidine to form this compound.

Scientific Research Applications

3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine has been extensively studied for its therapeutic potential in various cancers and autoimmune diseases. It has been shown to inhibit BTK, a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and suppress the growth of tumors in preclinical studies.

properties

IUPAC Name

pyrrolidin-1-yl-[1-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5OS/c27-21(25-8-1-2-9-25)16-4-3-10-26(14-16)17-5-11-24(12-6-17)19-18-7-13-28-20(18)23-15-22-19/h7,13,15-17H,1-6,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIXCPSCHWHJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.